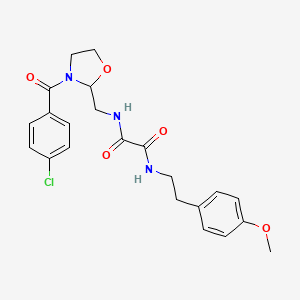

N1-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)-N2-(4-methoxyphenethyl)oxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of N-methyl-2-oxazolidinones, a class of compounds related to the one , involves a stereo- and regio-selective process. This is achieved by treating 3-ethoxy-6-(N-methyl-N-tert-butoxycarbonyl)amino-2,4-hexadienoates with concentrated sulfuric acid supported on silica gel in dichloromethane at 0 °C. The resulting compounds have been shown to be intermediates for the construction of the N-methylpyrrole ring, which suggests a potential pathway for the synthesis of complex oxazolidinone derivatives such as "N1-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)-N2-(4-methoxyphenethyl)oxalamide" .

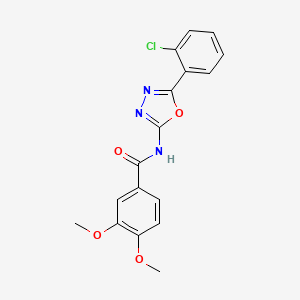

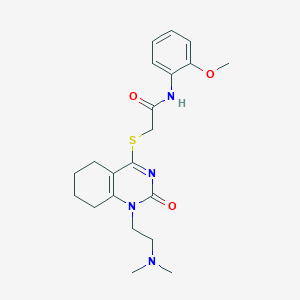

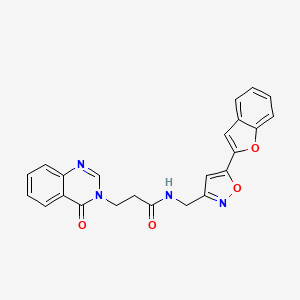

Molecular Structure Analysis

The molecular structure of oxazolidinone derivatives is crucial for their biological activity. The stereochemistry and regiochemistry of these compounds are significant, as they can influence the compound's interaction with biological targets. The structure of N-methyl-2-oxazolidinones has been described, and it is likely that similar structural considerations would apply to the compound , given its oxazolidinone core .

Chemical Reactions Analysis

Oxazolidinones are known for their unique mechanism of bacterial protein synthesis inhibition. This class of compounds can be modified chemically to produce novel analogs with specific antibacterial properties. For instance, U-100592 and U-100766 are oxazolidinone analogs that have been developed through directed chemical modification and have shown effectiveness against a variety of bacterial clinical isolates. This suggests that "N1-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)-N2-(4-methoxyphenethyl)oxalamide" may also undergo specific chemical reactions that could enhance its antibacterial properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of oxazolidinones contribute to their antibacterial activity. For example, the presence of human serum does not affect the antibacterial activities of oxazolidinones, indicating good stability in biological environments. Time-kill studies have shown that oxazolidinones can have a bacteriostatic effect against certain bacteria and a bactericidal effect against others. The spontaneous mutation frequencies for resistance development are low, which is an important consideration for the development of new antibacterial agents. These properties are likely to be relevant for the compound "N1-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)-N2-(4-methoxyphenethyl)oxalamide" as well .

Wissenschaftliche Forschungsanwendungen

Antibacterial Properties

Oxazolidinones are known for their unique mechanism of inhibiting bacterial protein synthesis, making them potent antibacterial agents. Research on novel oxazolidinone analogs, such as U-100592 and U-100766, has demonstrated significant in vitro antibacterial activities against a variety of clinically important human pathogens, including methicillin-susceptible and -resistant Staphylococcus aureus, Enterococcus faecalis, and Mycobacterium tuberculosis. These compounds have been shown to maintain their antibacterial activities in the presence of human serum and demonstrate a low frequency of spontaneous mutation, indicating a low risk of resistance development (Zurenko et al., 1996).

Enzyme Inhibition and Activation

Oxazolidinone derivatives have been studied for their roles in enzyme activation and inhibition. For instance, certain oxazolidinone compounds are known to act as selective inhibitors of monoamine oxidase B (MAO-B), an enzyme linked to the degradation of neurotransmitters in the brain. These inhibitors demonstrate the potential for treating neurological disorders without affecting monoamine oxidase A (MAO-A) activity, minimizing the risk of side effects associated with MAO inhibition (Ding & Silverman, 1993).

Synthesis of Chiral Auxiliaries and Intermediates

Chiral oxazolidin-2-ones, synthesized from aziridine-2-methanols, serve as valuable intermediates for producing enantiomerically pure compounds. These chiral auxiliaries are crucial for the synthesis of various pharmacologically active molecules, demonstrating the versatility of oxazolidinones in medicinal chemistry (Park et al., 2003).

Eigenschaften

IUPAC Name |

N'-[[3-(4-chlorobenzoyl)-1,3-oxazolidin-2-yl]methyl]-N-[2-(4-methoxyphenyl)ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24ClN3O5/c1-30-18-8-2-15(3-9-18)10-11-24-20(27)21(28)25-14-19-26(12-13-31-19)22(29)16-4-6-17(23)7-5-16/h2-9,19H,10-14H2,1H3,(H,24,27)(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUYDQAYNQRVTGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCNC(=O)C(=O)NCC2N(CCO2)C(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24ClN3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-Amino-5-[(3-methoxyphenyl)amino]-4-(phenylsulfonyl)thien-2-yl](4-fluorophenyl)methanone](/img/structure/B2549892.png)

![(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2549893.png)

![(1,3,7-Trimethyl-2,4-dioxo-1,2,3,4-tetrahydro-imidazo[2,1-f]purin-8-yl)-acetic acid](/img/structure/B2549899.png)

![2-chloro-N-[2-(piperidin-1-yl)phenyl]acetamide](/img/structure/B2549902.png)

![2-Chloro-N-[(5,7-dimethyl-2-oxo-1H-pyrazolo[1,5-a]pyrimidin-6-yl)methyl]propanamide](/img/structure/B2549909.png)

![2-Chloro-N-[(2-chloropyridin-4-yl)-cyclopropylmethyl]propanamide](/img/structure/B2549911.png)

![(2,4-Dimethyl-1,3-thiazol-5-yl)-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2549914.png)

![1-[(5-Methylfuran-2-yl)methyl]piperidin-3-ol;hydrochloride](/img/structure/B2549915.png)